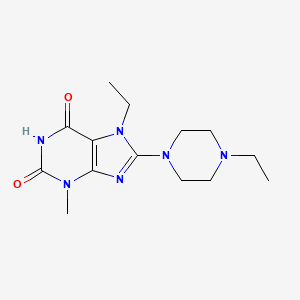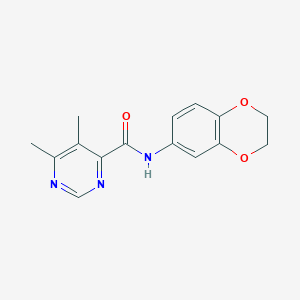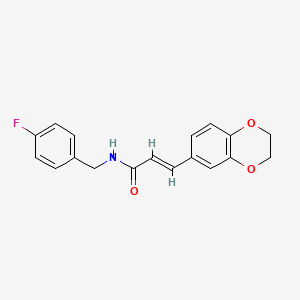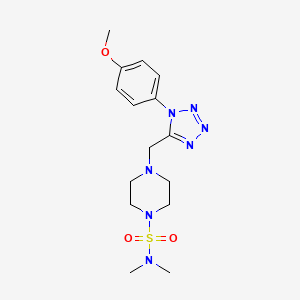![molecular formula C19H24ClF3N6O2S B2766132 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-2-methylpiperazine CAS No. 2097936-83-7](/img/structure/B2766132.png)
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-2-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, an imidazole ring, a piperazine ring, and a trifluoromethyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The imidazole ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and imidazole rings are aromatic, meaning they have a stable, resonant structure. The piperazine ring is a saturated six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the pyridine ring could undergo electrophilic substitution reactions, while the imidazole ring could act as a nucleophile in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar imidazole and pyridine rings could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
One study discusses the synthesis of sulfonamide and amide derivatives incorporating the piperazine ring, highlighting the chemical's role in developing antimicrobial, antifungal, and antimalarial agents. These derivatives were obtained by reacting certain pyridazine derivatives with homopiperazine, followed by reaction with alkyl or aryl sulfonyl chloride, showcasing its utility in medicinal chemistry (Bhatt, Kant, & Singh, 2016).
Catalytic Applications
Another study highlights the preparation of 3-methyl-1-sulfonic acid imidazolium copper (II) trichloride, which demonstrates the compound's effectiveness as a catalyst in the synthesis of Betti bases, a class of organic compounds with potential pharmaceutical applications. This work underscores the versatility of the chemical in facilitating various organic reactions (Khazaei, Moosavi‐Zare, Goudarzi, & Tavasoli, 2021).
Ligand Synthesis for Coordination Chemistry
Research on arylpiperazines alkylated to yield N-alkylpiperazines for potentially tridentate ligands illustrates the compound's application in preparing complexes with various coordination geometries. These complexes are significant in coordination chemistry, offering insights into the design of new materials with specific electronic or magnetic properties (Wei, Banerjee, Levadala, Babich, & Zubieta, 2004).
Antimicrobial and Antifungal Activity
The synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole for antimicrobial activity further showcases the chemical's role in generating compounds with potential biological applications. This study emphasizes its importance in discovering new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Tuberculostatic Activity
The creation of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole derivatives and their in vitro testing for tuberculostatic activity further demonstrate the compound's utility in developing treatments for tuberculosis. This highlights the compound's potential in therapeutic applications (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).
Propiedades
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClF3N6O2S/c1-13-11-27(6-7-29(13)18-16(20)8-14(9-25-18)19(21,22)23)15-2-4-28(5-3-15)32(30,31)17-10-24-12-26-17/h8-10,12-13,15H,2-7,11H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQMUTDOFLJYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClF3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

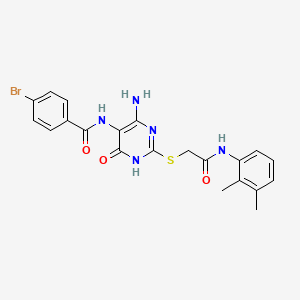
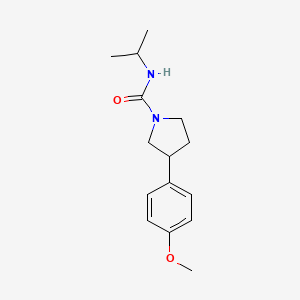
![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766052.png)
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2766053.png)
![3-allyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766054.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2766055.png)
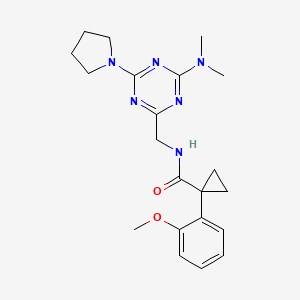
![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2766057.png)
![(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2766058.png)

